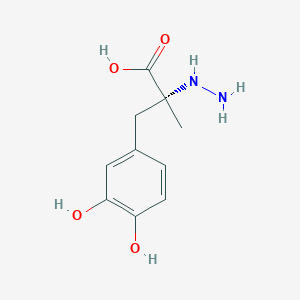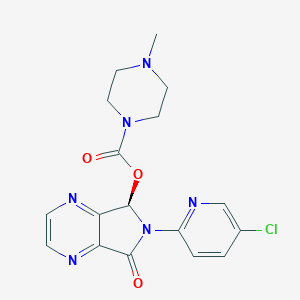![molecular formula C8H12N2O4 B114125 Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI) CAS No. 148930-73-8](/img/structure/B114125.png)
Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)) is not fully understood. However, it has been proposed that it may act as an inhibitor of enzymes involved in various biological processes such as DNA replication, protein synthesis, and cell division. It may also interact with cellular membranes and disrupt their structure and function.
Efectos Bioquímicos Y Fisiológicos
Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines and its antibacterial activity against Gram-positive bacteria. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)) has several advantages for lab experiments. It is readily available and can be synthesized through a simple and efficient method. It is also stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water and its potential toxicity to cells and animals. Therefore, appropriate safety measures should be taken when handling and using this compound.
Direcciones Futuras
There are several future directions for the research and development of Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)). One direction is to investigate its potential as a drug candidate for the treatment of various diseases, particularly cancer and bacterial infections. Another direction is to explore its potential applications in materials science and catalysis. Furthermore, the mechanism of action of this compound needs to be fully elucidated to facilitate its further development and optimization.
Métodos De Síntesis
Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)) can be synthesized through various methods. One of the most common methods is the reaction of cyclopropanecarboxylic acid with N-(tert-butoxycarbonyl)-L-alanine methyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction results in the formation of Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)) with a yield of 70-80%.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)) has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In organic chemistry, it has been used as a building block for the synthesis of various compounds. In addition, it has also been studied for its potential applications in materials science and catalysis.
Propiedades
Número CAS |
148930-73-8 |
|---|---|
Nombre del producto |
Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI) |
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
methyl 1-(acetylcarbamoylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-5(11)9-7(13)10-8(3-4-8)6(12)14-2/h3-4H2,1-2H3,(H2,9,10,11,13) |
Clave InChI |
NODLQRSEQRNNPY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)NC1(CC1)C(=O)OC |
SMILES canónico |
CC(=O)NC(=O)NC1(CC1)C(=O)OC |
Sinónimos |
Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)


![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)





![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)
